molecular formula C16H13ClF3NO4S B13215202 N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine

Cat. No.: B13215202
M. Wt: 407.8 g/mol
InChI Key: FHMLDKPFAYXUSA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine is a synthetic organic compound with the molecular formula C16H13ClF3NO4S It is characterized by the presence of a sulfonyl group attached to a phenylalanine moiety, with a 4-chloro-3-(trifluoromethyl)phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with phenylalanine in a suitable solvent . The reaction is carried out under controlled temperature conditions, usually between 20°C to 60°C, to ensure the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C16H13ClF3NO4S

Molecular Weight

407.8 g/mol

IUPAC Name

(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23)/t14-/m0/s1

InChI Key

FHMLDKPFAYXUSA-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.